molecular formula C10H11N3O2 B1436836 5-Methoxy-7-methyl-3-hydrozinyl-2-oxindole CAS No. 1167447-04-2

5-Methoxy-7-methyl-3-hydrozinyl-2-oxindole

Cat. No.: B1436836
CAS No.: 1167447-04-2
M. Wt: 205.21 g/mol
InChI Key: QCJRCQSWVBVKTR-UHFFFAOYSA-N
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Description

5-Methoxy-7-methyl-3-hydrozinyl-2-oxindole is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-7-methyl-3-hydrozinyl-2-oxindole typically involves the Fischer indole synthesis. This method starts with the Japp-Klingemann reaction of phenyldiazonium chloride and 2-hydroxymethylene-5-methylcyclohexanone, resulting in the formation of hydrazine. The hydrazine is then subjected to Fischer indole synthesis using acetic acid and hydrochloric acid under reflux conditions .

Industrial Production Methods

the Fischer indole synthesis remains a fundamental approach for large-scale synthesis due to its efficiency and reliability .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-7-methyl-3-hydrozinyl-2-oxindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives, while reduction can produce various hydroindole compounds .

Scientific Research Applications

5-Methoxy-7-methyl-3-hydrozinyl-2-oxindole has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 5-Methoxy-7-methyl-3-hydrozinyl-2-oxindole involves its interaction with various molecular targets and pathways. It is known to bind to specific receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-2-methyl-1H-indole-3-acetohydrazide
  • 5-Fluoro-3-phenyl-1H-indole-2-carbonylthiosemicarbazide
  • 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate

Uniqueness

5-Methoxy-7-methyl-3-hydrozinyl-2-oxindole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its unique reactivity and potential therapeutic applications .

Properties

IUPAC Name

3-diazenyl-5-methoxy-7-methyl-1H-indol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-5-3-6(15-2)4-7-8(5)12-10(14)9(7)13-11/h3-4,11-12,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJRCQSWVBVKTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=C2N=N)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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